4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to act as an inhibitor of various enzymes and proteins, including kinases, proteases, and phosphatases. It has also been shown to bind to various receptors, including G protein-coupled receptors and ion channels.
Biochemical and Physiological Effects:
4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins, including kinases, proteases, and phosphatases. It has also been shown to bind to various receptors, including G protein-coupled receptors and ion channels. These effects have been studied in various cell lines and animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its high potency and specificity. It has been shown to be effective at low concentrations and has minimal off-target effects. However, the limitations of using this compound include its complex synthesis method and limited availability.
Future Directions
There are several future directions for the study of 4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one. These include studying its effects on various biological processes, including cell signaling, gene expression, and metabolism. It can also be used to study the mechanism of action of various enzymes and proteins. Additionally, it can be used as a lead compound for the development of new drugs and therapies for various diseases.
Synthesis Methods
The synthesis of 4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one is a complex process that involves several steps. The synthesis method involves the reaction of 4-bromobenzoyl chloride with 2-(3,4-dimethoxyphenyl)ethylamine to form an intermediate product. This intermediate product is then treated with 4-nitrobenzaldehyde to form the final product.
Scientific Research Applications
4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. It has been used as a tool compound to study various biological processes, including protein-protein interactions, enzyme inhibition, and receptor binding.
properties
Molecular Formula |
C27H23BrN2O7 |
---|---|
Molecular Weight |
567.4 g/mol |
IUPAC Name |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H23BrN2O7/c1-36-21-12-3-16(15-22(21)37-2)13-14-29-24(17-6-10-20(11-7-17)30(34)35)23(26(32)27(29)33)25(31)18-4-8-19(28)9-5-18/h3-12,15,24,31H,13-14H2,1-2H3/b25-23- |
InChI Key |
LTLTVNKAKVSFMR-BZZOAKBMSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-])OC |
SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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